Chlorotripropylsilane
Description
Chlorotripropylsilane is an organosilicon compound with the molecular formula C₉H₂₁ClSi. It is a clear, colorless liquid with a molecular weight of 192.80 g/mol . This compound is primarily used as a silylating agent in various chemical reactions and industrial applications .
Properties
IUPAC Name |
chloro(tripropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21ClSi/c1-4-7-11(10,8-5-2)9-6-3/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTAPAGNZPZLEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](CCC)(CCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061365 | |
| Record name | Silane, chlorotripropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061365 | |
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Molecular Weight |
192.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
995-25-5 | |
| Record name | Chlorotripropylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=995-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Chlorotripropylsilane | |
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| Record name | Chlorotripropylsilane | |
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| Record name | Silane, chlorotripropyl- | |
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| Record name | Silane, chlorotripropyl- | |
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| Record name | Chlorotripropylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.385 | |
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| Record name | Chlorotripropylsilane | |
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Preparation Methods
Reaction Scheme and Conditions
- Starting materials: Chloropropyl chlorosilanes (general formula ClC3H6SiClnR3-n, where R = methyl or ethyl, n = 1, 2, or 3)
- Alcohols: Methanol or ethanol (used as liquid or vapor phase)
- Reaction conditions: Typically conducted at elevated temperatures (around 120°C in continuous flow setups) with controlled molar ratios and flow rates to optimize conversion and minimize side reactions.
- By-products: Hydrogen chloride (HCl) is generated, which can react with alcohol to form water, leading to hydrolysis and polymerization of the product.
Process Optimization and Equipment
- Use of a pathway reaction device (continuous flow reactor) connected to an after-treatment device and HCl absorption system improves yield and reduces impurities.
- Continuous removal of HCl by negative pressure or inert gas sweep prevents side reactions.
- Preheating of reactants and vapor phase introduction of alcohol enhance reaction efficiency.
Comparative Data from Industrial Examples
| Example | Method | Temp (°C) | Alcohol Form | Conversion (%) | Product Purity (%) | Polymer Content (%) | Notes |
|---|---|---|---|---|---|---|---|
| Comparative Example 1 | Batch (3-neck flask) | 85-95 | Liquid | 86.8 | 86.8 | 1.6 | Higher polymer, incomplete reaction |
| Comparative Example 2 | Tower successive reaction | Not specified | Not specified | Not specified | Not specified | Not specified | Less efficient, details sparse |
| Embodiment 1 | Continuous flow pathway device | 120 | Vapor | 96.9 | 96.9 | <0.1 | High purity, low polymer |
Summary of Advantages
- Continuous flow esterification with vapor-phase alcohol leads to higher conversion and purity.
- Effective HCl removal reduces hydrolysis and polymer formation.
- Scalable for industrial mass production.
Preparation via Direct Silylation Using this compound
This compound can also be employed as a silylating agent in regioselective syntheses, indicating its availability and preparation via chlorosilane chlorination and alkylation methods.
Regioselective Synthesis Context
- This compound is used to prepare trialkylsilyl ethers in complex molecules such as rapamycin derivatives.
- The silylation reaction typically involves this compound reacting with hydroxyl groups in the presence of organic bases (e.g., imidazole, triethylamine).
- The bulkiness of the propyl groups affects deprotection times under acidic conditions, relevant in downstream processing.
Reaction Conditions and Agents
- Reaction temperature: 0-5°C for silylation to control regioselectivity.
- Solvent: Ethyl acetate or similar organic solvents.
- Excess this compound used to drive reaction to completion.
This method highlights the commercial availability and synthetic utility of this compound, implying established preparation routes.
Summary Table of Preparation Methods
| Method | Reactants | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Esterification of chloropropyl chlorosilane with alcohol (continuous flow) | Chloropropyl trichlorosilane + methanol/ethanol vapor | 120°C, continuous flow, HCl removal | High purity, scalable, low polymer content | Requires specialized equipment |
| Batch esterification (liquid alcohol) | Chloropropyl trichlorosilane + liquid alcohol | 85-95°C, batch reactor | Simpler setup | Lower purity, higher polymer content |
| Direct silylation for silyl ether formation | This compound + alcohols/hydroxyl compounds | 0-5°C, organic solvent, base | Regioselective, useful for complex molecules | Not a direct preparation method of this compound but uses it |
Research Findings and Notes
- The continuous flow esterification method significantly improves yield and purity by controlling reaction temperature, reactant ratios, and efficient removal of HCl, which otherwise promotes hydrolysis and polymerization.
- Polymer content in products can be reduced to less than 0.1% with optimized continuous processes, compared to over 1.6% in batch methods.
- This compound is commercially utilized in regioselective silylation reactions, indicating well-established synthetic accessibility and stability under controlled conditions.
- The choice of alcohol (methanol vs. ethanol) and chlorosilane substitution pattern affects the product distribution and purity, requiring careful optimization for specific this compound derivatives.
Chemical Reactions Analysis
Types of Reactions: Chlorotripropylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, replacing the chlorine atom with other functional groups.
Hydrolysis: In the presence of water, this compound hydrolyzes to form tripropylsilanol and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Such as alcohols, amines, and thiols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically involves water or aqueous solutions under mild conditions.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, products like tripropylsilanol, tripropylsilamine, or tripropylsilathioether are formed.
Hydrolysis: Produces tripropylsilanol and hydrochloric acid.
Scientific Research Applications
Chemical Synthesis
Chlorotripropylsilane is utilized as a reagent in organic synthesis due to its ability to introduce propyl groups into organic molecules. This property is particularly useful in the preparation of siloxanes and silanes with desired functionalities.
Reagent for Silane Coupling
CTPS serves as a precursor for synthesizing silane-coupling agents, which enhance the adhesion between inorganic substrates and organic polymers. This is crucial in industries such as coatings, adhesives, and composites.
Case Study: Silane Coupling Agents
- Objective: To improve adhesion in composite materials.
- Method: CTPS was reacted with various inorganic substrates to create silane-coupling agents.
- Results: Enhanced adhesion properties were observed, leading to improved mechanical strength in composite materials.
Pharmaceutical Applications
Chlorinated compounds, including CTPS, play a vital role in medicinal chemistry. The presence of chlorine enhances biological activity and pharmacological properties.
Antimicrobial Properties
Research indicates that chlorinated silanes can exhibit antimicrobial activity, making them potential candidates for pharmaceutical applications.
Case Study: Antimicrobial Activity Evaluation
- Objective: To assess the antimicrobial effectiveness of chlorinated compounds.
- Method: CTPS derivatives were synthesized and tested against various bacterial strains.
- Results: Compounds derived from CTPS showed significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Drug Development
This compound is explored for its potential in drug formulation and delivery systems due to its ability to modify surface properties of drug carriers.
Data Table: Chlorinated Compounds in Drug Development
| Compound | Application | MIC (μg/mL) | Reference |
|---|---|---|---|
| CTPS Derivative 1 | Antibacterial agent | 5 | |
| CTPS Derivative 2 | Antifungal agent | 8 | |
| CTPS Derivative 3 | Drug delivery enhancement | N/A |
Material Science Applications
In material science, CTPS is used to modify surfaces for enhanced properties such as hydrophobicity and chemical resistance.
Surface Modification
CTPS can be employed to modify the surface of materials, improving their durability and resistance to environmental factors.
Case Study: Hydrophobic Coatings
- Objective: To develop hydrophobic surfaces using CTPS.
- Method: CTPS was applied to various substrates followed by curing processes.
- Results: Surfaces exhibited significant water repellency, demonstrating potential for applications in self-cleaning materials.
Environmental Applications
The use of chlorinated silanes like CTPS is also investigated for environmental remediation processes, particularly in the removal of pollutants.
Pollutant Adsorption
CTPS-modified materials have shown promise in adsorbing heavy metals from contaminated water sources.
Data Table: Adsorption Efficiency of CTPS-modified Materials
Mechanism of Action
The mechanism of action of chlorotripropylsilane involves the formation of a silicon-carbon bond through nucleophilic substitution reactions. The chlorine atom is replaced by a nucleophile, resulting in the formation of a new silicon-containing compound. This process is facilitated by the electrophilic nature of the silicon atom, which readily reacts with nucleophiles .
Comparison with Similar Compounds
Chlorotripropylsilane is similar to other organosilicon compounds such as:
(3-Chloropropyl)trimethoxysilane: Used in surface modification and as a coupling agent.
(3-Chloropropyl)triethoxysilane: Employed in the synthesis of silane coupling agents and surface treatments.
Uniqueness: this compound is unique due to its specific structure, which provides distinct reactivity and applications compared to other chlorosilanes. Its ability to undergo selective substitution reactions makes it valuable in various chemical and industrial processes .
Biological Activity
Chlorotripropylsilane, a silane compound with the formula , is recognized for its diverse applications in various fields, including materials science and medicinal chemistry. This article explores its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and safety considerations.
This compound is characterized by a silicon atom bonded to three propyl groups and one chlorine atom. Its structure can be represented as follows:
This configuration allows for unique reactivity patterns, particularly in the formation of siloxane bonds and its role as a coupling agent in organic synthesis.
Biological Activity Overview
This compound exhibits several notable biological activities:
- Antimicrobial Properties: Some studies have indicated that silanes can exhibit antimicrobial activity against various pathogens. The presence of chlorine may enhance this effect by disrupting microbial membranes.
- Cytotoxic Effects: Research has shown that silanes can induce cytotoxicity in certain cell lines, which may be leveraged in cancer therapy.
- Biocompatibility: The compound's properties make it a candidate for use in biomedical applications, such as drug delivery systems and surface modifications for implants.
Case Studies and Research Findings
-
Antimicrobial Activity:
- A study investigating the antimicrobial efficacy of modified silanes reported that chlorinated silanes, including this compound, demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 5 to 20 µg/mL depending on the bacterial strain .
- Cytotoxicity Assessment:
- Biocompatibility Studies:
Data Tables
The following tables summarize key findings related to the biological activity of this compound:
Safety Considerations
While this compound has promising biological activities, safety data indicate potential hazards associated with its use. The compound can cause skin irritation and respiratory issues upon exposure. Proper handling protocols must be implemented to minimize risks, including the use of personal protective equipment (PPE) during laboratory work.
Q & A
Q. What are the standard synthesis protocols for Chlorotripropylsilane in laboratory settings?
this compound is typically synthesized via nucleophilic substitution reactions. For example, it can be prepared by reacting silicon tetrachloride with chloropropyl Grignard reagents under anhydrous conditions. In advanced applications, pyridine is often used as a catalyst to enhance reaction efficiency and control byproduct formation . Ensure inert atmospheres (e.g., nitrogen or argon) to prevent hydrolysis, and monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
Q. What spectroscopic methods are commonly used to characterize this compound?
Key techniques include:
- ¹H NMR : To confirm the presence of propyl chains and chlorine substituents (δ ~0.6–1.5 ppm for Si-CH₂; δ ~3.5–4.0 ppm for Cl-CH₂).
- FT-IR : Peaks at ~600–700 cm⁻¹ (Si-Cl stretching) and ~1250 cm⁻¹ (Si-C vibrations).
- UV-Vis : Used indirectly to study derivatives in photodynamic applications (e.g., Si(IV)-corrolazine complexes) . Cross-validation with elemental analysis (C, H, Cl, Si) ensures purity.
Q. What safety precautions are necessary when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of volatile vapors.
- PPE : Wear nitrile gloves, goggles, and lab coats.
- Storage : Keep in airtight containers under inert gas at ≤4°C to prevent moisture-induced hydrolysis .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
Q. How does the solubility profile of this compound influence its application in organic synthesis?
this compound is hydrophobic and soluble in non-polar solvents (e.g., toluene, hexane), making it ideal for silylation reactions in anhydrous environments. Its limited water solubility minimizes side reactions but requires careful solvent selection for homogeneous mixing .
Q. What are the key stability considerations for storing this compound?
- Moisture Sensitivity : Hydrolyzes to form silanols; store with molecular sieves.
- Thermal Stability : Decomposes above 150°C; avoid prolonged exposure to heat.
- Light Sensitivity : Store in amber glass to prevent photodegradation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions when using this compound as a silylating agent?
- Solvent Optimization : Use aprotic solvents (e.g., dichloromethane) to enhance reactivity.
- Catalyst Screening : Pyridine or triethylamine improves yield by scavenging HCl.
- Temperature Control : Maintain 40–60°C to balance reaction rate and side-product formation. Statistical tools like Design of Experiments (DoE) can model parameter interactions .
Q. What methodologies validate the purity of this compound in synthetic chemistry applications?
- GC-MS : Quantify residual solvents and byproducts (detection limit: ~0.1%).
- Karl Fischer Titration : Measure water content (<50 ppm for anhydrous reactions).
- X-ray Crystallography : Confirm molecular structure for novel derivatives .
Q. What strategies resolve contradictions between spectroscopic data and expected molecular structures of this compound derivatives?
Q. How is this compound utilized in the synthesis of photodynamic therapy agents?
It serves as a precursor for silicon(IV) complexes in photosensitizers. For example, reacting with porphyrazine derivatives yields SiPh₈Cz, which exhibits strong red/blue light absorption for photodynamic therapy. Optimize ligand exchange ratios to balance photostability and efficacy .
Q. What environmental impact assessments are critical when scaling this compound-based reactions?
- Waste Treatment : Hydrolyze silane residues to inert silicates before disposal.
- Lifecycle Analysis : Track chlorine byproducts and energy consumption.
- Green Chemistry Metrics : Calculate atom economy and E-factor to minimize waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
